Ciprofloxacin lactate

Vue d'ensemble

Description

Ciprofloxacin lactate is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of ciprofloxacin lactate involves the reaction of ciprofloxacin with lactic acid. The process typically includes the following steps:

- Dissolving lactic acid and sodium hydroxide in water to prepare a lactic acid solution.

- Mixing ciprofloxacin, edetate disodium, diluted hydrochloric acid, and water to prepare a ciprofloxacin solution.

- Combining the lactic acid solution with the ciprofloxacin solution, followed by the addition of sodium chloride.

- Adjusting the pH, pre-filtering, degerming, filling, sealing, and performing autoclaved sterilization .

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and quality of the final product through ultrafiltration, pyrogen removal, sterilization, filtration, encapsulation, tightness detection, autoclaving, and inspection .

Analyse Des Réactions Chimiques

Types of Reactions: Ciprofloxacin lactate undergoes various chemical reactions, including:

Oxidation: Ciprofloxacin can be oxidized to form oxociprofloxacin.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly involving the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like piperazine and other nucleophiles are employed.

Major Products:

Oxociprofloxacin: Formed through oxidation.

Reduced derivatives: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Clinical Applications

Ciprofloxacin lactate is primarily used to treat various bacterial infections due to its effectiveness against Gram-negative and some Gram-positive bacteria. Its applications include:

- Urinary Tract Infections : Effective for complicated urinary tract infections and pyelonephritis.

- Respiratory Infections : Used in treating bronchopulmonary infections, especially in cystic fibrosis patients.

- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains of bacteria.

- Intra-abdominal Infections : Administered for severe intra-abdominal infections.

- Bone and Joint Infections : Effective in managing osteomyelitis and septic arthritis.

- Prophylaxis in Neutropenic Patients : Used to prevent infections in immunocompromised patients.

- Anthrax Treatment : Administered for post-exposure prophylaxis and treatment of inhalation anthrax .

Pharmaceutical Formulation and Compatibility

This compound is often administered intravenously. Studies have shown that it is compatible with most intravenous drugs, with notable exceptions including heparin, furosemide, and teicoplanin. This compatibility is crucial for multi-drug regimens commonly used in hospital settings .

Table 1: Compatibility of this compound with Other Intravenous Drugs

| Drug Name | Compatibility Status |

|---|---|

| Heparin | Incompatible |

| Furosemide | Incompatible |

| Teicoplanin | Incompatible |

| Metronidazole | Compatible (with caution) |

| Most other drugs | Compatible |

Adverse Reactions and Safety Profile

While this compound is effective, it can also induce adverse reactions. A study analyzing 65 cases reported that the most common adverse reactions were allergic reactions (61.5%), followed by nervous system reactions (12.3%), and renal function impairment (4.6%) .

Table 2: Reported Adverse Reactions

| Reaction Type | Percentage (%) |

|---|---|

| Allergic Reactions | 61.5 |

| Nervous System Reactions | 12.3 |

| Renal Function Damage | 4.6 |

| Liver Function Damage | 1.5 |

Research Applications

Recent research has explored innovative applications of this compound beyond traditional uses:

- Drug Delivery Systems : Ciprofloxacin has been conjugated with poly(L-lactic acid) to create nanofiber mats that enhance drug release profiles at varying pH levels, demonstrating potential for targeted therapy .

- Binding Studies : Research has shown that this compound can bind to certain anions, which may have implications for its pharmacokinetics and interaction with biological systems .

Case Studies

Several case studies highlight the efficacy of this compound in treating specific infections:

- A case involving a patient with severe neutropenia demonstrated successful prophylaxis against bacterial infections using this compound, emphasizing its role in immunocompromised patients.

- Another study reported effective management of complicated urinary tract infections in pediatric patients, showcasing its safety and efficacy in younger populations.

Mécanisme D'action

Ciprofloxacin lactate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparaison Avec Des Composés Similaires

Levofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Norfloxacin: A first-generation fluoroquinolone with a narrower spectrum of activity.

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria .

Uniqueness: Ciprofloxacin lactate is unique due to its broad-spectrum activity, high bioavailability, and effectiveness against a wide range of bacterial infections. It is particularly noted for its potency against Gram-negative bacteria and its use in treating infections resistant to other antibiotics .

Activité Biologique

Ciprofloxacin lactate is a derivative of ciprofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, this compound disrupts bacterial cell division and leads to cell death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

This compound exhibits potent antibacterial properties. Recent studies have demonstrated its efficacy against various pathogens, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of ciprofloxacin itself, indicating its potential as an effective treatment option for infections caused by resistant strains.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 - 0.5 |

| Escherichia coli | 0.5 - 1 |

| Pseudomonas aeruginosa | 4 - 16 |

Research Findings

Recent research has focused on enhancing the biological activity of this compound through chemical modifications. Some notable findings include:

- Enhanced Cytotoxicity : Modifications at the C-7 position have shown increased cytotoxic effects against cancer cell lines such as HT29 and MCF-7, rivaling traditional chemotherapeutics like cisplatin .

- Antiviral Activity : this compound has demonstrated suppression of SARS-CoV-2 viral replication in vitro, suggesting potential applications beyond antibacterial uses .

- Compatibility Studies : A study assessing the compatibility of this compound with other intravenous drugs found that it is generally compatible, except with heparin and furosemide, which showed significant incompatibility . This finding is crucial for clinical settings where multiple medications are administered.

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates a rapid absorption and distribution in the body, making it suitable for intravenous use in acute infections .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with a severe MRSA infection was treated with this compound after failing to respond to other antibiotics. The treatment resulted in a significant reduction in infection markers within three days.

- Case Study 2 : In a cohort study involving pregnant women exposed to this compound, no significant teratogenic effects were observed, supporting its safety profile during pregnancy .

Propriétés

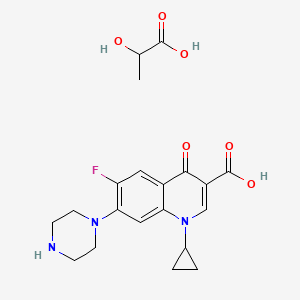

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJWZSFNGZBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913608 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97867-33-9, 96186-80-0 | |

| Record name | Ciprofloxacin lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.